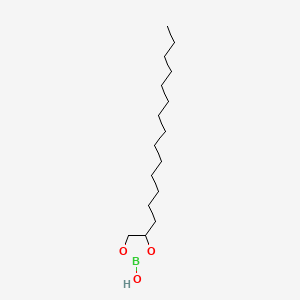

2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane

Description

2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane (CAS: 84819-41-0) is a boronic ester derivative featuring a 1,3,2-dioxaborolane ring substituted with a hydroxyl group and a tetradecyl (C₁₄H₂₉) chain. This compound is structurally characterized by a five-membered boron-oxygen ring system, which confers unique reactivity and stability compared to linear boronic acids. The tetradecyl substituent likely enhances hydrophobicity, making it suitable for applications in polymer cross-linking or as a surfactant in organic synthesis.

Properties

CAS No. |

84819-41-0 |

|---|---|

Molecular Formula |

C16H33BO3 |

Molecular Weight |

284.2 g/mol |

IUPAC Name |

2-hydroxy-4-tetradecyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H33BO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-19-17(18)20-16/h16,18H,2-15H2,1H3 |

InChI Key |

FQJYMHXZVHCZPC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCC(O1)CCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a diol. One common method is the condensation of tetradecylboronic acid with ethylene glycol under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent such as toluene to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a boronic acid derivative.

Reduction: The compound can be reduced to form a boronate ester.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Boronate esters.

Substitution: Substituted dioxaborolane derivatives with various functional groups.

Scientific Research Applications

2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its hydroxyl and boron functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the boron atom can coordinate with various ligands. These interactions can modulate biological pathways and exert effects such as enzyme inhibition or activation .

Comparison with Similar Compounds

Comparison with Similar 1,3,2-Dioxaborolane Derivatives

The following table and analysis compare 2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane with structurally related compounds, focusing on substituent effects, physical properties, and functional applications.

Table 1: Key Properties of Selected 1,3,2-Dioxaborolane Derivatives

*Estimated based on structural formula.

Structural and Functional Comparisons

Substituent Effects on Reactivity and Stability Hydrophobicity: The tetradecyl chain in this compound imparts significant hydrophobicity compared to smaller substituents (e.g., phenyl or allyl). This property may enhance its utility in non-polar polymer matrices or as a surfactant . Catalytic Activity: Allyl-substituted derivatives (e.g., 2-allyl-1,3,2-dioxaborolane) exhibit high enantioselectivity in allylboration reactions due to their planar boron centers and steric flexibility . In contrast, the bulky tetradecyl group in the target compound may hinder stereochemical control but improve thermal stability. Polymer Cross-Linking: Phenylene-bridged dioxaborolanes (e.g., 2,2'-(1,4-phenylene)bis[4-methyl-1,3,2-dioxaborolane]) are effective dynamic cross-linkers in vitrimers, with activation energies (~43 kJ/mol) dictated by boron-oxygen bond metathesis . The tetradecyl chain in the target compound could lower the glass transition temperature (Tg) of cross-linked polymers due to increased chain mobility.

Physical Properties Molecular Weight and Aggregation: Smaller derivatives like 2-dimethylamino-1,3,2-dioxaborolane remain monomeric in solution, while n-butoxy-substituted analogs exhibit intermediate association states . The tetradecyl chain in the target compound likely promotes aggregation in polar solvents due to hydrophobic interactions. Boiling Points: 2-Phenyl-1,3,2-dioxaborolane has a boiling point of 84–91°C at 5 Torr, whereas methoxybutyl-substituted derivatives (e.g., 2-(4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) have higher molecular weights and boiling points . The target compound’s long alkyl chain suggests even higher boiling points.

Applications in Materials Science Vitrimers: Phenylene-bridged dioxaborolanes enable reprocessable thermoplastics with creep resistance . Suzuki-Miyaura Coupling: Phenyl-substituted dioxaborolanes serve as stable alternatives to boronic acids in cross-coupling reactions . The tetradecyl chain’s steric bulk in the target compound may reduce reactivity in such reactions but improve shelf life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.